

An In-depth Technical Guide to the Spectroscopic Data of 4-Acetylbiphenyl

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Compound of Interest

Compound Name: 4-Acetylbiphenyl

Cat. No.: B160227

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This guide provides a comprehensive overview of the spectroscopic data for **4-Acetylbiphenyl**, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in structured tables, details experimental protocols, and includes a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Acetylbiphenyl**.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra of **4-Acetylbiphenyl** were acquired in deuterated chloroform (CDCl_3).

Table 1: ^1H NMR Spectroscopic Data of **4-Acetylbiphenyl** (400 MHz, CDCl_3)[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.02	d	8.0	2H	Ar-H
7.67	d	8.0	2H	Ar-H
7.62	d	8.0	2H	Ar-H
7.46	t	8.0	2H	Ar-H
7.39	t	8.0	1H	Ar-H
2.63	s	-	3H	-CH ₃

s = singlet, d = doublet, t = triplet

Table 2: ¹³C NMR Spectroscopic Data of **4-Acetylbiphenyl** (100 MHz, CDCl₃)[[1](#)]

Chemical Shift (δ) ppm	Assignment
197.8	C=O
145.8	Ar-C
139.0	Ar-C
136.8	Ar-C
133.8	Ar-C
131.2	Ar-CH
130.3	Ar-CH
128.4	Ar-CH
128.3	Ar-CH
126.9	Ar-CH
126.3	Ar-CH
125.5	Ar-CH
125.3	Ar-CH
26.6	-CH ₃

1.2. Infrared (IR) Spectroscopy

The IR spectrum was obtained from a sample prepared as a potassium bromide (KBr) pellet.

Table 3: IR Spectroscopic Data of **4-Acetylbiphenyl** (KBr Pellet)[[1](#)]

Wavenumber (cm ⁻¹)	Assignment
3087, 3062, 3030	C-H stretching (aromatic)
2935, 2870	C-H stretching (aliphatic)
1694, 1632	C=O stretching (ketone)
1602, 1579, 1488	C=C stretching (aromatic)
1370, 1277	C-H bending
811, 749, 692	C-H out-of-plane bending (aromatic)

1.3. Mass Spectrometry (MS)

The mass spectrum was acquired using Electron Ionization (EI) at 70 eV.[\[2\]](#)[\[3\]](#)

Table 4: Mass Spectrometry Data of **4-Acetylbiphenyl** (EI, 70 eV)

m/z	Relative Intensity (%)	Assignment
196	59.9	[M] ⁺
181	100.0	[M-CH ₃] ⁺
153	35.5	[M-COCH ₃] ⁺
152	36.4	[C ₁₂ H ₈] ⁺
76	11.4	[C ₆ H ₄] ⁺

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

2.1. NMR Spectroscopy

- Sample Preparation: 5-10 mg of **4-Acetylbiphenyl** was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was filtered through a glass wool plug into a 5 mm NMR tube.

- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer.
- ^1H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: -2 to 12 ppm.
 - Acquisition Time: Approximately 3-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-32 scans.
 - Processing: Fourier transformation was applied to the free induction decay (FID) with a line broadening of 0.3 Hz. The spectrum was phased and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled single-pulse sequence.
 - Spectral Width: 0 to 220 ppm.
 - Acquisition Time: Approximately 1-2 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 1024-4096 scans.
 - Processing: Fourier transformation was applied to the FID with a line broadening of 1-2 Hz. The spectrum was phased and baseline corrected. Chemical shifts were referenced to the CDCl_3 solvent peak at 77.16 ppm.

2.2. Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of **4-Acetylbiphenyl** and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) were combined in an agate mortar.
- The mixture was thoroughly ground to a fine, homogeneous powder.
- The powder was transferred to a pellet-forming die.
- The die was placed in a hydraulic press and a pressure of 8-10 tons was applied for several minutes to form a transparent or translucent pellet.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer was used for analysis.
- Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans.
 - Background: A background spectrum of a pure KBr pellet was recorded prior to the sample measurement. The sample spectrum was ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

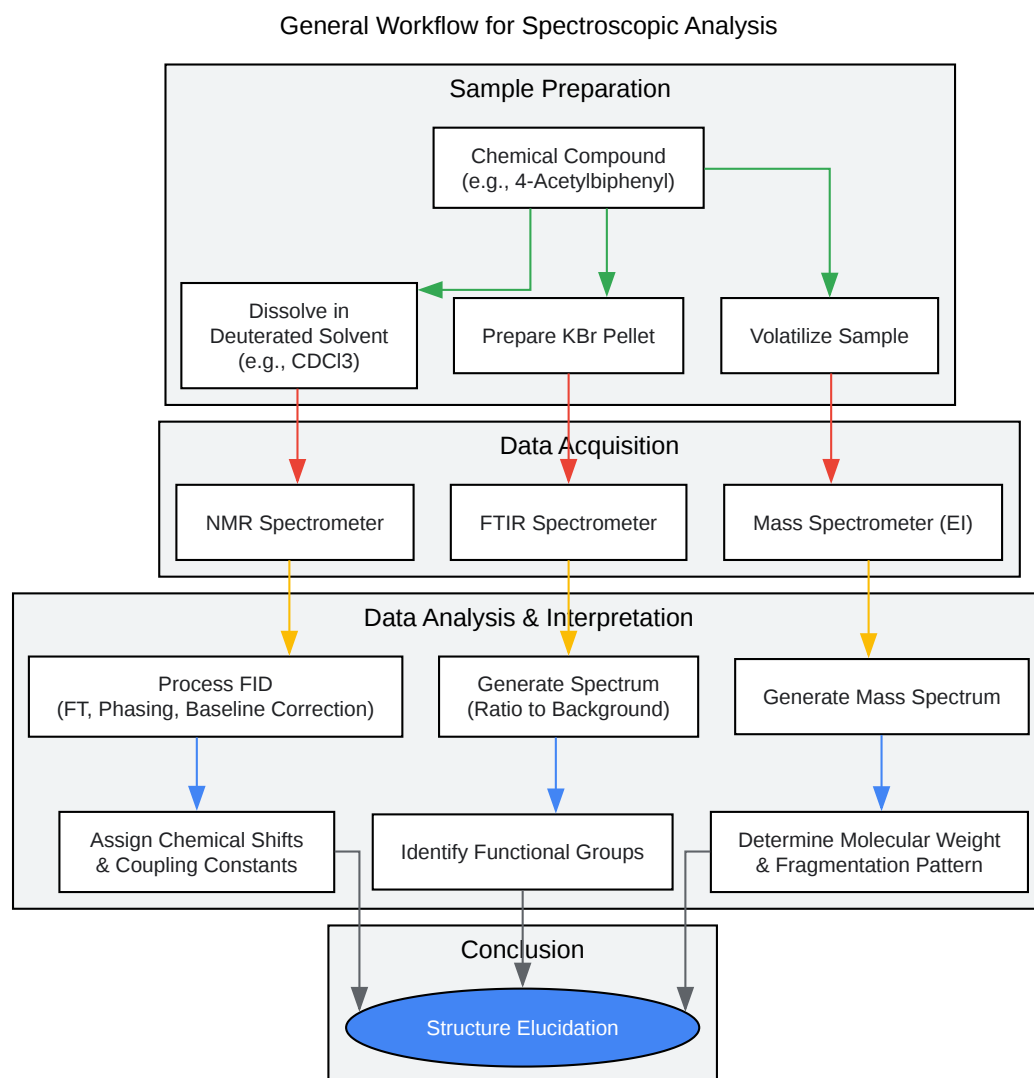
2.3. Mass Spectrometry

- Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or gas chromatography (GC) inlet. The sample was volatilized by heating.
- Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source was used.
- Acquisition (Electron Ionization - EI):
 - Ionization Method: Electron Ionization.
 - Electron Energy: 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

- Scan Range: m/z 40-500.
- Ion Source Temperature: 150-250 °C.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis.

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